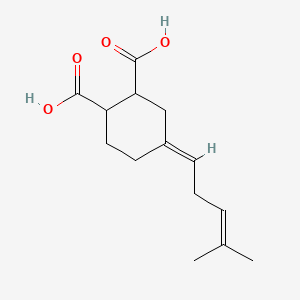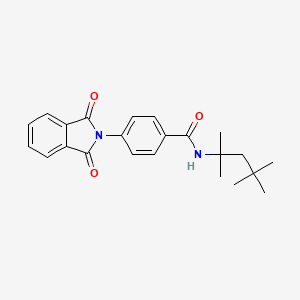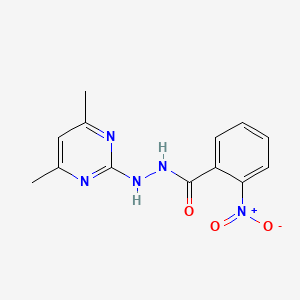![molecular formula C18H18O2 B3876793 2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B3876793.png)
2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran
Overview
Description
2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran is a chemical compound that belongs to the family of benzofuran derivatives. It is commonly known as TMC-1 and has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Scientific Research Applications
TMC-1 has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, TMC-1 has shown promising results as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. TMC-1 has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, TMC-1 has been studied for its potential use as a plant growth regulator and as a natural pesticide. In industry, TMC-1 has been studied for its potential use as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of TMC-1 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. TMC-1 has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth. TMC-1 has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes that promote inflammation and cancer cell growth.
Biochemical and Physiological Effects:
TMC-1 has been found to have various biochemical and physiological effects. In vitro studies have shown that TMC-1 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. TMC-1 has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that TMC-1 has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's and Parkinson's diseases. TMC-1 has also been found to have anti-inflammatory effects in animal models of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of TMC-1 is its potential as a multi-targeted agent for the treatment of various diseases. TMC-1 has been found to inhibit the activity of multiple enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the regulation of inflammation. Another advantage of TMC-1 is its natural origin, which makes it a potential candidate for the development of natural products. However, one of the limitations of TMC-1 is its complex synthesis method, which makes it difficult to obtain a pure and high-quality product. Another limitation is the lack of understanding of the mechanism of action of TMC-1, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of TMC-1. One direction is the optimization of its synthesis method to obtain a pure and high-quality product. Another direction is the elucidation of its mechanism of action, which will provide insights into its therapeutic potential and aid in the development of more effective derivatives. Additionally, future studies should focus on the evaluation of the safety and efficacy of TMC-1 in preclinical and clinical trials for various diseases. Finally, future studies should explore the potential use of TMC-1 as a natural product for the development of new drugs and therapies.
properties
IUPAC Name |
4,7,15-trimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-10-4-6-15-14(8-10)17-16(20-15)7-5-11(2)13-9-12(3)19-18(13)17/h4,6,8-9,11H,5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIDRXMOSNOEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C3=C(O2)C=CC(=C3)C)C4=C1C=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]hydrazinecarbothioamide](/img/structure/B3876719.png)



![2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3876749.png)

![N-1,3-benzodioxol-5-yl-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B3876769.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B3876774.png)
methanol](/img/structure/B3876776.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876779.png)
![2-[(5-nitro-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B3876787.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876804.png)
![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-cyclohexyl-3-oxopropanamide](/img/structure/B3876808.png)
![ethyl 2-(2-chlorobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876825.png)